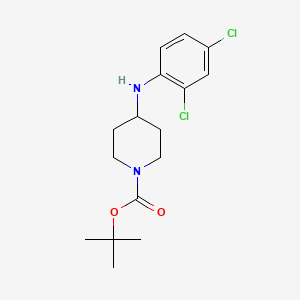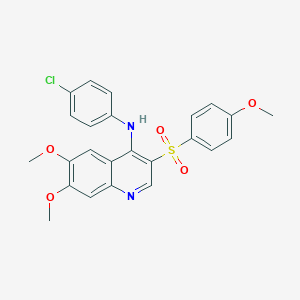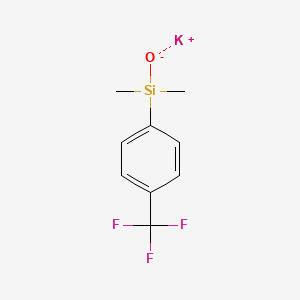
POtassium (4-trifluoromethylphenyl)dimethylsilanolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (4-trifluoromethylphenyl)dimethylsilanolate is a chemical compound with the empirical formula C9H10F3KOSi . It has a molecular weight of 258.35 . This compound is used as a cross-coupling reagent with a wide range of aromatic bromides and chlorides to form polysubstituted biaryls .
Synthesis Analysis
The alkali-metal salts (potassium and sodium) of a large number of aryl- and heteroarylsilanols undergo efficient cross-coupling with a wide range of aromatic bromides and chlorides under mild conditions to form polysubstituted biaryls . This suggests that this compound could be synthesized through a similar process.Molecular Structure Analysis
The SMILES string for this compound isCSi([O-])C1=CC=C(C(F)(F)F)C=C1.[K+] . This indicates that the compound contains a potassium ion (K+), a trifluoromethylphenyl group, and a dimethylsilanolate group. Chemical Reactions Analysis
As mentioned earlier, this compound is used as a cross-coupling reagent with a wide range of aromatic bromides and chlorides to form polysubstituted biaryls . This suggests that it participates in cross-coupling reactions.Physical And Chemical Properties Analysis
This compound is a solid substance . It has an assay of 95% and contains approximately 5% of dimethyl [4-trifluoromethyl)phenyl]-silanol as an impurity . The melting point of this compound is between 157.3-163.5 °C .科学的研究の応用
Cross-Coupling Reactions
Potassium (4-trifluoromethylphenyl)dimethylsilanolate and similar compounds play a crucial role in cross-coupling reactions. These reactions are essential for the creation of unsymmetrical biaryls, which have various applications in pharmaceuticals and materials science. For example, the palladium-catalyzed cross-coupling reaction using potassium aryldimethylsilanolates, demonstrated effective in producing biaryls with good yield and short reaction times. Triphenylphosphine oxide, used as a stabilizing ligand, enhanced the cross-coupling reaction's yield and reproducibility (Denmark, Smith & Tymonko, 2007). Additionally, potassium and sodium salts of arylsilanolates, including this compound, were found to undergo efficient cross-coupling with aromatic bromides and chlorides under mild conditions, producing polysubstituted biaryls with high compatibility to various functional groups (Denmark, Smith, Chang & Muhuhi, 2009).
Chemical Synthesis and Structural Chemistry
These compounds are also significant in chemical synthesis and structural chemistry. For instance, a study explored the structural chemistry of potassium 1,1,1,3,3,3-hexamethyldisilazide (KHMDS), which is related to this compound in terms of chemical behavior and synthesis applications. The study revealed various structural motifs dependent on different donors, contributing to the understanding of the complexes' synthesis and properties (Ojeda‐Amador, Martı́nez-Martı́nez, Robertson, Robertson, Kennedy & O'Hara, 2017).
Electrochemical Studies
Furthermore, these compounds have potential applications in electrochemical studies. A research involving the preparation and characterization of nanohybrid La2O3-K complexes for electrochemical study highlighted the role of potassium in such applications. The study synthesized hybrid materials using potassium complexes and investigated their structural, morphological, and electrochemical properties (Srivastava, Singh, Pandey & Pandey, 2022).
特性
IUPAC Name |
potassium;dimethyl-oxido-[4-(trifluoromethyl)phenyl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3OSi.K/c1-14(2,13)8-5-3-7(4-6-8)9(10,11)12;/h3-6H,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEPXPYUDVUIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)C(F)(F)F)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3KOSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
920015-51-6 |
Source


|
| Record name | 920015-51-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(5,6-dimethyl-4-oxofuro[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2518871.png)
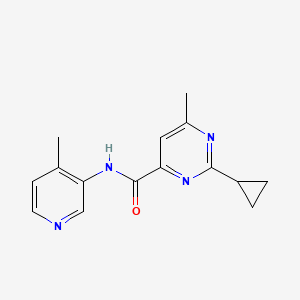

![1-[(2-Methylphenyl)acetyl]-3-{[4-(pyrrolidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2518874.png)
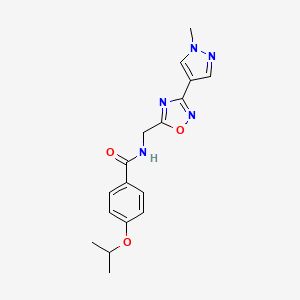
![2-Phenoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]propanamide](/img/structure/B2518876.png)

![2,6-bis[(E)-but-2-enyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![[4-[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate](/img/structure/B2518884.png)


